molecular formula C16H19BrN4O2 B2973377 (5-Bromopyridin-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209181-48-5

(5-Bromopyridin-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2973377
CAS No.: 1209181-48-5
M. Wt: 379.258
InChI Key: NVFWEYUVMIDIBH-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a bromopyridinyl group, an isopropyl group, an oxadiazolyl group, and a piperidinyl group . These groups are common in many bioactive compounds and drugs, suggesting that this compound may have potential biological activity.


Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple heterocyclic rings. The bromopyridinyl and oxadiazolyl groups are aromatic, which may contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the bromine atom in the bromopyridinyl group could be reactive in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromopyridinyl group could increase the compound’s molecular weight .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis of various oxadiazole and piperidine derivatives, highlighting methods for creating compounds with potential biological activities. For example, studies have reported on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their characterization through elemental analyses, FT-IR, 1H NMR, and LCMS spectral studies, aiming to explore their antimicrobial activities (L. Mallesha & K. Mohana, 2014).
  • Another study synthesized 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, structurally elucidated by spectral data, including IR, 1H-NMR, and EI-MS. These compounds were screened for antibacterial activity, showing valuable results (Aziz‐ur‐Rehman et al., 2017).

Biological Activities

  • Various studies have evaluated the biological activities of these compounds, particularly their antimicrobial and antifungal effects. For instance, certain derivatives have exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that these compounds deserve further research (L. Mallesha & K. Mohana, 2014; Aziz‐ur‐Rehman et al., 2017).
  • The synthesis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and its evaluation for antiproliferative activity, alongside structural characterization using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, demonstrates the interest in developing compounds with potential therapeutic applications (S. Benaka Prasad et al., 2018).

Mechanism of Action

The mechanism of action would depend on the compound’s biological target. Many compounds with similar structures exhibit diverse biological activities, such as antibacterial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Given the potential biological activity of compounds with similar structures, this compound could be a subject of future research in drug discovery .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2/c1-10(2)14-19-20-15(23-14)11-3-5-21(6-4-11)16(22)12-7-13(17)9-18-8-12/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFWEYUVMIDIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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